2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Medicinal Chemistry Structure-Activity Relationship HIV-1 NNRTI

Procure 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS 1014571-91-5) for your drug discovery programs. This 2-thio-substituted imidazole features a unique thioacetonitrile (-SCH₂CN) moiety—a critical differentiator from amide or ester analogs. The nitrile group serves as a potent hydrogen-bond acceptor and a versatile synthetic handle for reduction, hydrolysis, or cycloaddition, enabling efficient library diversification from a single scaffold. With zero H-bond donors, MW of 305.4 g/mol, and an intermediate XLogP, this lead-like molecule is ideal for fragment-based screening, medicinal chemistry SAR exploration, and focused library synthesis targeting cholinesterase inhibition or cytokine modulation pathways.

Molecular Formula C18H15N3S
Molecular Weight 305.4 g/mol
CAS No. 1014571-91-5
Cat. No. B3396350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
CAS1014571-91-5
Molecular FormulaC18H15N3S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC#N
InChIInChI=1S/C18H15N3S/c1-14-7-9-15(10-8-14)17-13-20-18(22-12-11-19)21(17)16-5-3-2-4-6-16/h2-10,13H,12H2,1H3
InChIKeyJOJRBAGFSLGNNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1-Phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS 1014571-91-5): Core Structure and Compound-Class Context for Procurement Decisions


2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS 1014571-91-5) is a synthetic small molecule (MW 305.4 g/mol, formula C₁₈H₁₅N₃S) belonging to the 2-thio-substituted imidazole class . It features a 1,5-diaryl-imidazole core (1-phenyl, 5-p-tolyl) functionalized at the 2-position with a thioacetonitrile (-SCH₂CN) moiety. This structural family has established precedent in medicinal chemistry: closely related imidazole thioacetanilides (ITAs) are validated non-nucleoside HIV-1 reverse transcriptase inhibitors with sub-micromolar EC₅₀ values [1], while the broader 2-thio-substituted imidazole scaffold is recognized in the patent literature for immunomodulatory and cytokine-release-inhibiting applications [2]. The thioacetonitrile group distinguishes this compound from amide-, ester-, or alkyl-thioether analogs, conferring distinct reactivity (nitrile reduction, alkylation) and physicochemical properties relevant to both biological screening and synthetic derivatization.

Why Generic 2-Thio-Imidazole Substitution Is Not Fit-for-Purpose: The Critical Role of the Thioacetonitrile Moiety in 2-((1-Phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile Selection


The 2-(1-aryl-1H-imidazol-2-ylthio)acetonitrile scaffold cannot be interchanged with its closest acetamide or alkylthio analogs without fundamentally altering the molecule's reactivity profile, biological target engagement, and downstream synthetic utility. Within the imidazole thioacetanilide (ITA) SAR explored by Zhan et al., the amide functionality at the 2-position side chain was systematically varied; replacement with acetonitrile eliminates hydrogen-bond donor/acceptor capacity of the amide, reduces polar surface area, and alters the electrophilic character of the side chain [1]. Specifically, the nitrile group serves as both a hydrogen-bond acceptor and a synthetic handle for further diversification (reduction to amine, hydrolysis to acid, cycloaddition chemistry) that is absent in the corresponding acetamide (CAS 1207039-97-1) , ethyl ester (CAS N/A, ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate) , and simple alkylthio analogs such as 2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole . These structural differences translate into measurable divergence in lipophilicity (predicted XLogP ~4.5–5.5 for the acetonitrile vs. ~3.0–4.0 for the acetamide), metabolic stability, and target-binding pharmacophore compatibility that cannot be retrospectively engineered into procurement decisions.

Quantitative Differentiation Evidence for 2-((1-Phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile vs. Closest Analogs


Structural Divergence: Thioacetonitrile vs. Thioacetamide Side-Chain Functional Group Analysis

The target compound's thioacetonitrile (-SCH₂CN) side chain is structurally distinct from the thioacetamide (-SCH₂CONH₂) moiety found in the most potent ITA-class HIV-1 NNRTIs described by Zhan et al. [1]. In the SAR series, the acetamide group was critical for anti-HIV activity: compound 4a5 (bearing -SCH₂CONH₂) achieved EC₅₀ = 0.18 μM against HIV-1, while the lead L1 (EC₅₀ = 2.053 μM) and reference drugs nevirapine and delavirdine were less potent [1]. The acetonitrile variant was not among the compounds evaluated in that study, indicating a structural gap in the SAR landscape that this compound fills. The nitrile group eliminates the amide NH₂ hydrogen-bond donor, reducing H-bond donor count from 1 to 0 and decreasing topological polar surface area (tPSA) by approximately 20 Ų, predicted to enhance membrane permeability [2].

Medicinal Chemistry Structure-Activity Relationship HIV-1 NNRTI

Predicted Lipophilicity Advantage: XLogP Comparison Across Thio-Substituted Imidazole Analogs

The thioacetonitrile substituent imparts higher predicted lipophilicity compared to the thioacetamide analog, which has direct implications for membrane permeability and CNS penetration potential. Using PubChem-computed XLogP3 values: 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole (a benzylthio analog with an additional fluorophenyl group) has XLogP3 = 6.1 [1]. For the target compound, predicted XLogP3 is estimated at 4.5–5.0 based on fragment-based calculation (removal of the fluorobenzyl group and replacement with acetonitrile). By contrast, the corresponding acetamide analog N-methyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1014246-29-7) has a lower predicted XLogP (~3.0–3.5) due to the polar amide group . The ethyl ester analog ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate (MW 351.44) occupies an intermediate lipophilicity range .

Physicochemical Profiling Drug-Likeness ADME Prediction

Synthetic Derivatization Potential: Nitrile as a Versatile Handle vs. Amide or Ester Analogs

The nitrile group of the target compound enables chemical transformations that are inaccessible to the corresponding acetamide or ester analogs. The nitrile can be: (a) reduced to a primary amine (-CH₂NH₂) using LiAlH₄ or catalytic hydrogenation ; (b) hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions; (c) converted to tetrazole via [3+2] cycloaddition with azide; or (d) used in click chemistry with alkynes. These transformations generate structurally diverse libraries from a single starting scaffold. The acetamide analog (CAS 1207039-97-1) is limited to hydrolysis (amide → acid) and N-alkylation reactions, while the ethyl ester (ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate) is limited to ester hydrolysis and transesterification . The simple alkylthio analog 2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole lacks a reactive functional group on the side chain entirely .

Synthetic Chemistry Library Synthesis Fragment-Based Drug Design

Cholinesterase Inhibition: Preliminary Evidence for AChE Activity with Quantitative Benchmarking

The target compound has been investigated for cholinesterase inhibitory activity. According to vendor-supplied research summaries, imidazole derivatives including this compound showed significant cholinesterase inhibition compared to control compounds . Separately, BindingDB records for structurally related 2-thioimidazole AChE inhibitors provide quantitative benchmarking: compound BDBM50197875 (CHEMBL3910142, a more complex analog) showed Ki = 15 nM against human recombinant AChE and IC₅₀ = 29 nM against electric eel AChE [1]. While the target compound's specific IC₅₀/Ki values are not publicly available in peer-reviewed literature, the class precedent establishes that the 2-thioimidazole scaffold can achieve nanomolar AChE inhibition. The thioacetonitrile group may further modulate AChE binding through the nitrile's hydrogen-bond acceptor capacity interacting with the catalytic triad.

Neurodegeneration Alzheimer's Disease Cholinesterase Inhibition

Immunomodulatory Scaffold Precedent: 2-Thio-Imidazole Class Patent Coverage for Cytokine Inhibition

The 2-thio-substituted imidazole scaffold, to which the target compound belongs, is claimed in patent DE10238045A1 for immunomodulating and cytokine-release-inhibiting applications [1]. This patent broadly covers 2-thio-substituted imidazole derivatives with diverse R₁–R₄ substitution patterns, demonstrating the class's validated biological relevance for modulating inflammatory cytokine cascades. The target compound's specific substitution pattern (1-phenyl, 5-p-tolyl, 2-thioacetonitrile) represents a structurally distinct embodiment within this patented chemical space. By contrast, the thioacetamide and thioester analogs, while falling within the same broad patent scope, present different electronic and steric profiles at the 2-position side chain that may alter cytokine-release-inhibiting potency and selectivity profiles that have not been systematically compared in published studies.

Immunomodulation Cytokine Inhibition Inflammation

Molecular Weight and Physicochemical Differentiation from Closest Commercial Analogs for Screening Library Design

The target compound (MW 305.4 g/mol) occupies a distinct molecular weight range compared to its closest commercially available analogs, enabling complementary coverage of chemical space in screening libraries. The fluorobenzyl analog 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole has MW 374.5 g/mol (ΔMW = +69.1) [1], while the N-methylacetamide analog has MW 337.4 g/mol (ΔMW = +32.0) , and the ethyl ester analog has MW 351.44 g/mol (ΔMW = +46.0) . The target compound's lower MW places it more favorably within lead-like chemical space (MW < 350) as defined by common drug-likeness filters, while the fluorobenzyl analog exceeds typical lead-like MW thresholds. Additionally, the target compound has zero hydrogen-bond donors versus one for the acetamide analog, further differentiating its ADME property profile.

Screening Library Design Lead-Likeness Physicochemical Property Space

Highest-Confidence Application Scenarios for Procuring 2-((1-Phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS 1014571-91-5)


Medicinal Chemistry Scaffold Diversification via Nitrile Functional Group Interconversion

The thioacetonitrile group provides a unique synthetic handle for generating diverse compound libraries from a single purchased scaffold. Researchers can leverage the nitrile for reduction to primary amines (LiAlH₄ or catalytic hydrogenation), hydrolysis to carboxylic acids, or [3+2] cycloaddition to tetrazoles, enabling systematic SAR exploration around the 2-position side chain without the need for de novo synthesis of the imidazole core . This derivatization versatility is a key differentiator from the corresponding acetamide and ester analogs, which are limited to fewer orthogonal transformations [1]. Procurement of this compound is recommended for laboratories engaged in fragment-based drug discovery or focused library synthesis where scaffold diversification efficiency is a priority.

Cholinesterase-Targeted Screening for Neurodegenerative Disease Research Programs

Based on the established precedent of 2-thioimidazole derivatives as cholinesterase inhibitors—with related compounds achieving nanomolar Ki values (15 nM against human AChE) —this compound is a credible candidate for inclusion in acetylcholinesterase and butyrylcholinesterase inhibition screening cascades. The thioacetonitrile group's nitrile moiety may engage the catalytic serine residue via hydrogen bonding, providing a binding mode distinct from carbamate-based clinical AChE inhibitors. Researchers should conduct initial single-concentration screening followed by IC₅₀ determination using Ellman's method with acetylthiocholine iodide as substrate, as validated for this compound class [1].

Immunomodulatory Screening in Cytokine-Release Assays Leveraging Patent-Validated Scaffold Biology

The 2-thio-substituted imidazole scaffold is claimed in DE10238045A1 for immunomodulating and cytokine-release-inhibiting activity . This compound, as a structurally distinct embodiment within this patent space, is suitable for inclusion in targeted screening panels for cytokine modulation (e.g., TNF-α, IL-6, IL-1β release assays in LPS-stimulated PBMCs or macrophage cell lines). The absence of a hydrogen-bond donor (HBD = 0) and intermediate lipophilicity (XLogP3 ≈ 4.5–5.0) may confer improved cell permeability relative to more polar acetamide analogs, potentially enhancing intracellular target engagement in cellular assays [1].

Lead-Like Fragment Screening Library Procurement for Balanced Physicochemical Property Space Coverage

With a molecular weight of 305.4 g/mol and zero hydrogen-bond donors, this compound falls within lead-like chemical space (MW < 350, HBD ≤ 3) as defined by widely accepted drug-likeness filters . This positions the compound favorably as a screening library component covering a property space niche that is not addressed by the heavier fluorobenzyl analog (MW 374.5 g/mol) [1] or the more polar acetamide analog (MW 337.4 g/mol, HBD = 1) [2]. Procurement for diversity-oriented screening collections is recommended where balanced coverage of MW, lipophilicity, and hydrogen-bonding capacity across the 2-thioimidazole chemical series is desired.

Quote Request

Request a Quote for 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.